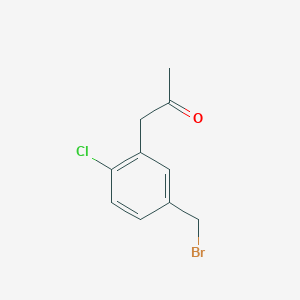

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

1-[5-(bromomethyl)-2-chlorophenyl]propan-2-one |

InChI |

InChI=1S/C10H10BrClO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6H2,1H3 |

InChI Key |

KSZWSAIHZJFCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of a chlorophenyl precursor

- Introduction of a bromomethyl group via halogenation or nucleophilic substitution

- Formation of the propan-2-one (acetyl) moiety through controlled acylation or oxidation steps

These steps require careful selection of solvents, reagents, and reaction parameters to optimize yield and minimize side reactions.

Detailed Preparation Protocols

Halomethylation of Chlorophenyl Precursors

A key step is the introduction of the bromomethyl group at the 5-position of a 2-chlorophenyl ring. This can be achieved by bromomethylation reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic substitution on the aromatic ring or via benzylic bromination.

Formation of the Propan-2-one Moiety

The propan-2-one group can be introduced by acylation reactions or by nucleophilic substitution on suitable intermediates. For example, the reaction of 2-chlorobenzyl chloride derivatives with magnesium in tetrahydrofuran (THF) to form Grignard reagents followed by reaction with appropriate electrophiles can yield ketone intermediates.

Representative Procedure from Patent Literature

According to patent US5099040A, a related preparation involves:

- Reacting 2-chlorobenzyl chloride with magnesium flakes in THF/toluene mixture at 35–45°C over several hours to form a Grignard reagent.

- After reaction completion, quenching with water and extraction with methylene chloride.

- Concentration and recrystallization from petroleum ether/isopropanol mixture to isolate the product.

This method highlights the importance of temperature control, solvent choice, and purification steps for obtaining high-purity intermediates.

Multi-step Synthesis Including Reduction and Nucleophilic Substitution

European patent EP3133071A1 describes a multi-step method involving:

- Reduction of intermediate compounds using boron trifluoride etherate and triethylsilane in mixed solvents such as 1,2-dichloroethane and acetonitrile.

- Nucleophilic substitution reactions in solvents like N,N-dimethylformamide (DMF) to introduce halogen substituents (Br or I).

- Use of sodium hydroxide/methanol systems for intermediate transformations.

These steps emphasize the use of strong Lewis acids and hydride donors for selective reductions and the role of polar aprotic solvents for nucleophilic substitutions.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Formation of Grignard reagent | 2-chlorobenzyl chloride + Mg flakes | THF/toluene | 35–45°C | Slow addition over hours, stirring |

| 2 | Quenching and extraction | Water quench, methylene chloride extraction | Water, methylene chloride | Ambient | Separation of organic and aqueous layers |

| 3 | Bromomethylation | Bromine or NBS | Suitable organic solvent | Controlled temp. | Electrophilic substitution or benzylic bromination |

| 4 | Reduction | Boron trifluoride etherate + triethylsilane | 1,2-dichloroethane/acetonitrile | Ambient to reflux | Selective reduction of intermediates |

| 5 | Nucleophilic substitution | Halogen source (Br or I) in DMF | DMF | Ambient to 50°C | Introduction of halogen substituents |

| 6 | Purification | Recrystallization | Petroleum ether/isopropanol | 60°C | Isolation of pure product |

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reagents used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted derivatives, oxidized ketones or acids, and reduced alcohols or alkanes.

Scientific Research Applications

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological systems to modify biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Bromophenyl)propan-2-one

- Molecular Formula : C9H9BrO

- Key Features : A simpler analog lacking the bromomethyl group. The bromine is directly attached to the benzene ring at position 4.

- Reactivity : The absence of a bromomethyl group limits its utility in alkylation or nucleophilic substitution reactions. However, the bromine at the para position allows for directed electrophilic substitution.

- Applications: Primarily used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) or as a building block for fluorescent dyes .

1-(2-Chlorophenyl)propan-2-one

- Molecular Formula : C9H9ClO

- Key Features : Contains a chlorine atom at position 2 on the benzene ring but lacks the bromomethyl substituent.

- Reactivity : The chlorine atom’s electron-withdrawing nature deactivates the ring, reducing susceptibility to electrophilic attack. This contrasts with the target compound, where bromomethyl enhances reactivity.

- Applications : Used in the synthesis of antihistamines and anticonvulsants due to its stability and predictable substitution patterns .

1-(5-Bromo-2-fluorophenyl)propan-1-one

- Molecular Formula : C9H8BrFO

- Key Features : Substituted with bromine at position 5 and fluorine at position 2. The ketone is at position 1 (propan-1-one), making it a primary ketone.

- Reactivity : The fluorine atom’s strong electron-withdrawing effect further deactivates the ring compared to chlorine. The primary ketone structure may increase susceptibility to oxidation.

- Applications : Explored in photodynamic therapy agents due to fluorine’s impact on lipophilicity and bioavailability .

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

- Molecular Formula : C11H10BrF3OS

- Key Features : Contains a bromomethyl group at position 2 and a trifluoromethylthio (-SCF3) group at position 3.

- Reactivity : The -SCF3 group is strongly electron-withdrawing, significantly altering the ring’s electronic profile compared to chlorine. This enhances the bromomethyl group’s leaving ability in SN2 reactions.

- Applications : Investigated in antiviral drug candidates, leveraging the -SCF3 group’s metabolic stability .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|

| 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one | C10H10BrClO | 273.55 | 5-CH2Br, 2-Cl | High SN2 reactivity (bromomethyl) | Pharmaceutical intermediates |

| 1-(4-Bromophenyl)propan-2-one | C9H9BrO | 213.07 | 4-Br | Para-directed electrophilic substitution | NSAID precursors |

| 1-(2-Chlorophenyl)propan-2-one | C9H9ClO | 168.62 | 2-Cl | Electron-deficient ring | Anticonvulsant synthesis |

| 1-(5-Bromo-2-fluorophenyl)propan-1-one | C9H8BrFO | 231.07 | 5-Br, 2-F, propan-1-one | Oxidation-prone primary ketone | Photodynamic therapy agents |

| 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H10BrF3OS | 327.16 | 2-CH2Br, 3-SCF3 | Enhanced leaving group ability | Antiviral drug candidates |

Biological Activity

1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C10H10BrClO

- Molecular Weight : 261.54 g/mol

- Structure : The compound features a bromomethyl group attached to a chlorophenyl ring and a propanone functional group, which influences its reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits potential as both an anti-inflammatory and antifungal agent. Its biological activity is attributed to the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites in proteins, potentially altering their functions.

Research suggests that this compound interacts with specific protein targets, leading to the inhibition or modulation of biological pathways associated with inflammation and fungal infections. Molecular docking studies have shown that it can effectively bind to these targets, indicating its therapeutic potential.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines in cell cultures, suggesting its efficacy in managing inflammatory conditions.

- Antifungal Properties : A series of antifungal assays revealed that this compound exhibits activity against various fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. For instance, it showed potential against Candida albicans and Aspergillus niger.

- Structural Similarities : Compounds structurally related to this compound have been studied for similar biological activities. Comparative analyses indicate that variations in substituents can significantly influence their efficacy and specificity against biological targets .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Bromomethyl-2-chlorophenyl)-3-chloropropan-2-one | C10H9BrCl2O | Contains additional chlorine substituent |

| 1-(5-Bromomethyl-2-chlorophenyl)-3-chlorobutan-2-one | C10H10BrClO | Variation in carbon chain length |

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(5-(Bromomethyl)-2-chlorophenyl)propan-2-one, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aromatic ketone. For example, Friedel-Crafts acylation followed by electrophilic halogenation can introduce the chloro and bromomethyl groups. Regioselectivity at the 5-position bromomethyl group may require directing groups or optimized reaction conditions (e.g., Lewis acids like AlCl₃ for chloro substitution, as seen in analogous chlorophenyl ketones ). Post-synthetic bromination using N-bromosuccinimide (NBS) under radical or photolytic conditions could achieve selective bromomethylation. Reaction progress should be monitored via TLC and HPLC, with final purification via column chromatography.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The bromomethyl (-CH₂Br) group appears as a singlet or triplet (δ ~3.5–4.5 ppm), split due to coupling with adjacent protons. The 2-chloro substituent deshields nearby aromatic protons, leading to distinct splitting patterns (e.g., doublets at δ ~7.3–7.8 ppm, J = 8–10 Hz) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~205–210 ppm. The bromomethyl carbon appears at δ ~30–35 ppm, while aromatic carbons adjacent to halogens show upfield/downfield shifts depending on electronic effects .

- IR : Strong C=O stretching at ~1650–1700 cm⁻¹ and C-Br/C-Cl vibrations at ~550–650 cm⁻¹ confirm functional groups .

Q. What are the key stability considerations for this compound under storage or reaction conditions?

- Methodological Answer : The bromomethyl group is prone to hydrolysis or nucleophilic substitution. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring can identify decomposition pathways. For reactions, avoid protic solvents or strong bases unless intentional substitution is desired .

Advanced Research Questions

Q. How can computational chemistry (DFT, wavefunction analysis) predict reactivity trends at the bromomethyl and chlorophenyl sites?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) can calculate Fukui indices to identify electrophilic/nucleophilic regions. For example:

- Electrophilicity : The bromomethyl carbon exhibits high electrophilicity due to the electron-withdrawing Br, making it susceptible to nucleophilic attack.

- Aromatic reactivity : Chlorine’s inductive effect deactivates the ring, but conjugation with the ketone may create localized reactivity at specific positions .

Software like Multiwfn can visualize electron localization (ELF) and electrostatic potential surfaces (ESP) to guide synthetic modifications .

Q. How to resolve contradictions in crystallographic data during structural determination?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is standard. Challenges include:

- Disorder in the bromomethyl group : Refinement with PART instructions and restraints on bond distances/angles (e.g., C-Br = 1.93 Å) .

- Twinned crystals : Use TWIN/BASF commands in SHELXL to model overlapping lattices. Validate with Rint and CC1/2 metrics .

- Thermal motion : Apply ADPs (anisotropic displacement parameters) to heavy atoms and isotropic models for lighter atoms .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer : Side reactions often arise from competing pathways:

- Bromomethyl elimination : Under basic conditions (e.g., Suzuki coupling), β-hydrogen elimination may form a styrene derivative. Monitor via GC-MS and suppress using bulky ligands (e.g., SPhos) .

- Halogen exchange : Chloride-bromide exchange in the presence of excess Br⁻ can occur, confirmed via isotopic labeling (e.g., ⁸¹Br NMR) .

- Aromatic ring activation : The ketone group may direct undesired electrophilic substitutions; protect the ketone as a ketal if necessary .

Data Contradiction Analysis

Q. Why do experimental and computational bond lengths for the bromomethyl group diverge?

- Methodological Answer : DFT calculations often underestimate van der Waals interactions, leading to shorter predicted C-Br bond lengths (~1.90 Å) compared to SC-XRD data (~1.93–1.95 Å). To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.